

Physical properties of Ethyl 2,5-dichlorobenzoate (boiling point, melting point)

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Ethyl 2,5-dichlorobenzoate*

Cat. No.: *B1581286*

[Get Quote](#)

An In-depth Technical Guide to the Physical Properties of **Ethyl 2,5-dichlorobenzoate**

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of the critical physical properties of **Ethyl 2,5-dichlorobenzoate** (CAS No. 35112-27-7), with a specific focus on its boiling and melting points. Designed for researchers, scientists, and professionals in drug development and chemical synthesis, this document moves beyond mere data presentation. It delves into the causality behind experimental choices, outlines robust, self-validating protocols, and grounds its claims in authoritative references. Understanding these properties is paramount for applications ranging from reaction parameter control and purification to quality assurance and regulatory compliance.

Ethyl 2,5-dichlorobenzoate is a key chemical intermediate used in the synthesis of various pharmaceuticals, agrochemicals, and other complex organic molecules.^{[1][2]} Its molecular structure, featuring a dichlorinated benzene ring and an ethyl ester group, dictates its physical behavior and reactivity. Accurate characterization of its physical state, boiling point, and thermal transitions is a prerequisite for its effective use in any laboratory or industrial setting.

Summary of Physicochemical Properties

The fundamental physical properties of **Ethyl 2,5-dichlorobenzoate** are summarized below. This data provides a foundational reference for handling, process design, and experimental setup.

Property	Value	Source
CAS Number	35112-27-7	[3] [4]
Molecular Formula	C ₉ H ₈ Cl ₂ O ₂	[1] [3]
Molecular Weight	219.06 g/mol	[1] [5]
Physical State	Colorless to pale orange/green clear liquid (at 20°C)	[6]
Boiling Point	270-271 °C (at 760 mmHg)	[1]
Density	1.31 g/cm ³	[1]
Melting Point	Not Applicable (Liquid at room temperature)	[1]

As indicated, **Ethyl 2,5-dichlorobenzoate** is a liquid under standard ambient conditions. Consequently, a melting point determination is not a routine quality control parameter. Instead, its freezing point or glass transition temperature would be relevant for specialized low-temperature applications, typically determined via advanced thermal analysis.

Boiling Point Determination: Principles and Protocols

The boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure, leading to the formation of vapor bubbles throughout the bulk of the liquid.[\[7\]](#) For a pure substance, this occurs over a very narrow temperature range. The presence of non-volatile impurities typically elevates the boiling point, while volatile impurities can either lower or raise it, and almost always broaden the boiling range. Therefore, a sharp, constant boiling point is a reliable indicator of high purity.

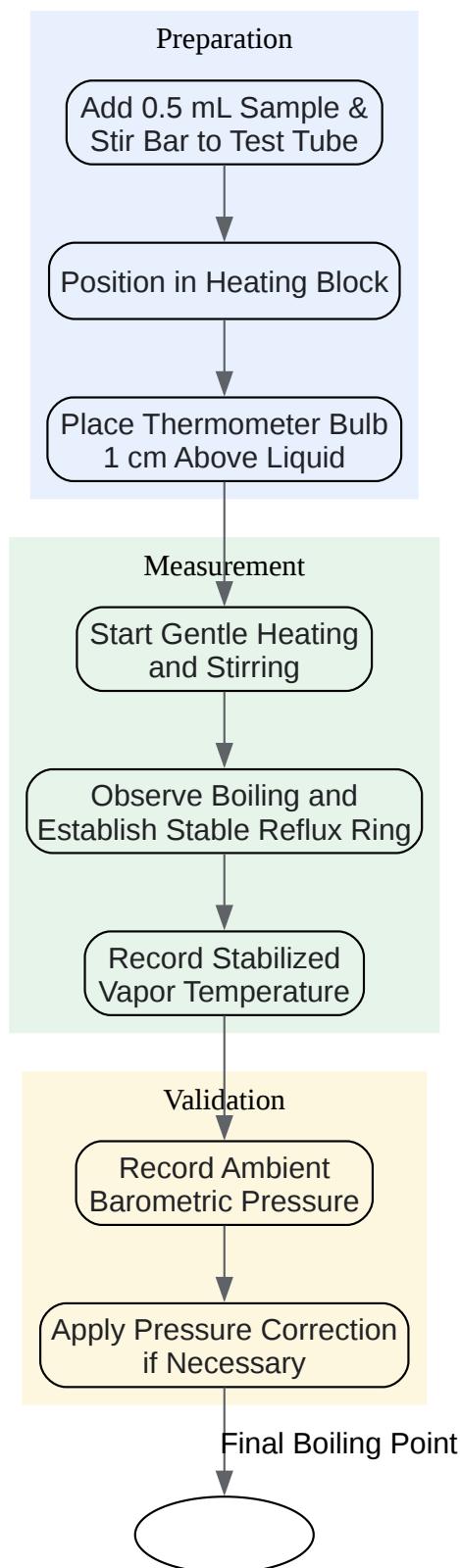
Causality in Method Selection

The choice of method for boiling point determination is dictated by the available sample volume and the required precision.

- Distillation Method: Ideal for larger volumes (>5 mL), this technique is often integrated into the purification process itself. It provides a highly accurate boiling point for the bulk material while simultaneously removing impurities.[8]
- Micro-Boiling Point (Micro-Reflux) Method: When sample quantities are limited (0.5-2 mL), as is common in research and development, this method is superior. It is accurate, conserves material, and provides a reliable measurement from a small sample volume.
- Capillary Method: Suitable for very small quantities, this technique involves observing the temperature at which a stream of bubbles from an inverted capillary ceases and the liquid is drawn into the capillary upon cooling.[7]

Experimental Protocol: Micro-Boiling Point (Micro-Reflux) Determination

This protocol offers a robust system for accurately determining the boiling point of a small liquid sample, ensuring thermal equilibrium between the liquid and vapor phases for a precise reading.


Principle: The sample is heated to a gentle reflux within a small test tube. The thermometer bulb is positioned in the vapor phase above the liquid surface. At thermal equilibrium, the temperature of the condensing vapor is equal to the boiling point of the liquid at the ambient pressure.

Step-by-Step Methodology:

- **Apparatus Setup:** Place a heating block on a magnetic stirrer hotplate. Clamp a small test tube (e.g., 150mm diameter) so it is suspended in the heating block.
- **Sample Preparation:** Using a Pasteur pipette, add approximately 0.5 mL of **Ethyl 2,5-dichlorobenzoate** into the test tube along with a small magnetic stir bar to prevent bumping.
- **Thermometer Placement:** Secure a calibrated thermometer with a clamp, lowering it into the test tube. The thermometer bulb must be positioned approximately 1 cm above the surface of the liquid to measure the vapor temperature accurately.

- Heating and Observation: Turn on the stirrer to ensure gentle mixing. Begin heating the block. Observe the sample until it begins to boil and a ring of condensing vapor (the reflux ring) becomes visible on the test tube walls.
- Equilibration and Measurement: Adjust the heating rate to maintain a gentle reflux. The reflux ring should be stable at or just below the level of the thermometer bulb. Allow the temperature reading to stabilize for several minutes. This stable temperature is the observed boiling point.
- Pressure Correction: Record the ambient atmospheric pressure. If it deviates significantly from standard pressure (760 mmHg), the observed boiling point can be corrected using a pressure nomograph or appropriate formula.

Workflow Diagram: Micro-Boiling Point Determination

[Click to download full resolution via product page](#)

Caption: Workflow for Micro-Boiling Point Measurement.

Melting Point: Theoretical Considerations for a Liquid Compound

For a pure crystalline solid, the melting point is the temperature at which it transitions from the solid to the liquid phase. This transition is sharp and characteristic. The presence of impurities disrupts the crystal lattice, typically causing the melting point to be lower and occur over a broader temperature range.^{[9][10]} This phenomenon, known as melting point depression, is a cornerstone of purity determination in organic chemistry.^[11]

Since **Ethyl 2,5-dichlorobenzoate** is a liquid at room temperature, it does not have a "melting point" in the conventional sense. The relevant thermal transition is its freezing point, the temperature at which it solidifies upon cooling. For specialized applications requiring knowledge of its solid-phase behavior, Differential Scanning Calorimetry (DSC) is the authoritative method.

Advanced Technique: Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.^[12] It can precisely detect phase transitions like melting and freezing.

Principle of Freezing Point Determination by DSC:

- A small, weighed sample of **Ethyl 2,5-dichlorobenzoate** is placed in a hermetically sealed aluminum pan.
- The sample and an empty reference pan are placed in the DSC cell.
- The cell is cooled at a controlled rate (e.g., 10 °C/min).
- As the sample freezes (crystallizes), it releases latent heat of fusion. This exothermic event is detected by the instrument as a difference in heat flow compared to the reference.
- The resulting peak on the thermogram indicates the freezing point, with the onset temperature of the peak typically reported as the freezing temperature.

Conceptual Workflow: DSC Analysis

[Click to download full resolution via product page](#)

Caption: Conceptual workflow for DSC freezing point analysis.

The Nexus of Synthesis, Purity, and Physical Properties

Ethyl 2,5-dichlorobenzoate is typically synthesized via the Fischer esterification of 2,5-dichlorobenzoic acid with ethanol, catalyzed by a strong acid like sulfuric acid.^[2] The purity of the final product is critically dependent on the completion of the reaction and the effective removal of starting materials (the carboxylic acid and ethanol), the catalyst, and any side products.

The presence of unreacted 2,5-dichlorobenzoic acid (a solid) would manifest as an impurity that could affect the boiling point. More significantly, residual water or ethanol would depress the initial boiling point and cause the temperature to rise as the lower-boiling components are distilled off, resulting in a wide boiling range. A sharp boiling point (e.g., within a 1-2 °C range) for **Ethyl 2,5-dichlorobenzoate** is therefore a strong validation of its purity, indicating the successful removal of such impurities during workup and purification (e.g., by distillation).

Conclusion

The physical properties of **Ethyl 2,5-dichlorobenzoate**, particularly its boiling point of 270-271 °C, are defining characteristics that are intrinsically linked to its purity. As a liquid at ambient temperatures, its melting point is not a standard parameter, but its freezing point can be precisely determined by DSC if required. For professionals in research and drug development, the rigorous application of validated protocols, such as the micro-reflux method for boiling point

determination, is essential. This ensures the quality and consistency of the material, which is foundational to reliable and reproducible scientific outcomes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. lookchem.com [lookchem.com]
- 2. nbinno.com [nbinno.com]
- 3. Ethyl-2,5-dichlorobenzoate [webbook.nist.gov]
- 4. ETHYL 2,5-DICHLOROBENZOATE | 35112-27-7 [amp.chemicalbook.com]
- 5. 35112-27-7 | Ethyl 2,5-dichlorobenzoate - Alachem Co., Ltd. [alachem.co.jp]
- 6. Ethyl 2,5-Dichlorobenzoate | 35112-27-7 | TCI Deutschland GmbH [tcichemicals.com]
- 7. Video: Boiling Points - Concept [jove.com]
- 8. vernier.com [vernier.com]
- 9. SSERC | Melting point determination [sserc.org.uk]
- 10. Melting point determination | Resource | RSC Education [edu.rsc.org]
- 11. southalabama.edu [southalabama.edu]
- 12. westlab.com [westlab.com]
- To cite this document: BenchChem. [Physical properties of Ethyl 2,5-dichlorobenzoate (boiling point, melting point)]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1581286#physical-properties-of-ethyl-2-5-dichlorobenzoate-boiling-point-melting-point>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com